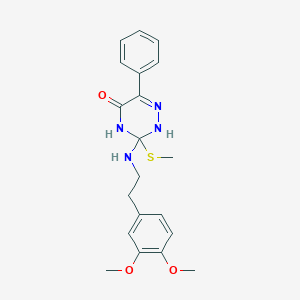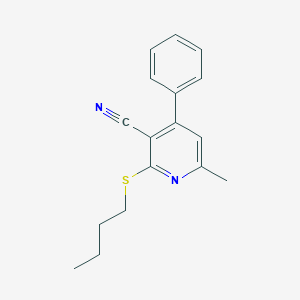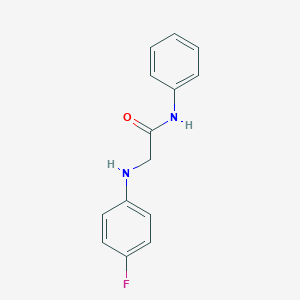![molecular formula C8H7ClO4S B241710 [(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
[(3-Chlorophenyl)sulfonyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chlorophenyl)sulfonyl]acetic acid, also known as CPAA, is a chemical compound that has been widely used in scientific research for its unique properties. CPAA is a sulfonate ester that contains a chlorine atom and a carboxylic acid group, and it has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of [(3-Chlorophenyl)sulfonyl]acetic acid is not fully understood, but it is believed to involve the formation of covalent bonds between [(3-Chlorophenyl)sulfonyl]acetic acid and the target enzyme or protein. [(3-Chlorophenyl)sulfonyl]acetic acid contains a sulfonyl group that can react with the nucleophilic residues of the enzyme or protein, leading to the inhibition of its activity. [(3-Chlorophenyl)sulfonyl]acetic acid has also been shown to interact with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of its activity.
Biochemical and Physiological Effects:
[(3-Chlorophenyl)sulfonyl]acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the induction of apoptosis in cancer cells. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in various tissues. [(3-Chlorophenyl)sulfonyl]acetic acid has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the nervous system. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
[(3-Chlorophenyl)sulfonyl]acetic acid has several advantages for lab experiments, including its ability to selectively inhibit the activity of specific enzymes and proteins, its high purity and stability, and its low toxicity. However, [(3-Chlorophenyl)sulfonyl]acetic acid also has some limitations, including its high cost, its limited solubility in water, and its potential for off-target effects.
Orientations Futures
There are several future directions for the use of [(3-Chlorophenyl)sulfonyl]acetic acid in scientific research. One direction is the development of new drugs that target specific enzymes or proteins using [(3-Chlorophenyl)sulfonyl]acetic acid as a lead compound. Another direction is the investigation of the structure and function of proteins using [(3-Chlorophenyl)sulfonyl]acetic acid as a tool. Finally, the use of [(3-Chlorophenyl)sulfonyl]acetic acid in cancer research may lead to the development of new therapies that target cancer cells specifically.
Méthodes De Synthèse
[(3-Chlorophenyl)sulfonyl]acetic acid can be synthesized in several ways, but the most commonly used method is the reaction of 3-chlorobenzenesulfonyl chloride with sodium acetate in acetic acid. This reaction results in the formation of [(3-Chlorophenyl)sulfonyl]acetic acid and sodium chloride as a byproduct. The purity of [(3-Chlorophenyl)sulfonyl]acetic acid can be improved by recrystallization from methanol or ethanol.
Applications De Recherche Scientifique
[(3-Chlorophenyl)sulfonyl]acetic acid has been used in various scientific research studies, including the development of new drugs, the study of enzyme inhibition, and the investigation of protein structure and function. [(3-Chlorophenyl)sulfonyl]acetic acid has been shown to inhibit the activity of various enzymes, including carbonic anhydrase, acetylcholinesterase, and tyrosinase. [(3-Chlorophenyl)sulfonyl]acetic acid has also been used as a tool to study protein structure and function, as it can react with amino acid residues and modify their properties.
Propriétés
Nom du produit |
[(3-Chlorophenyl)sulfonyl]acetic acid |
|---|---|
Formule moléculaire |
C8H7ClO4S |
Poids moléculaire |
234.66 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C8H7ClO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |
Clé InChI |
XMYCVQKTXWHUGQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O |
SMILES canonique |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)


![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)



![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)